molecular formula C6H10O B14681016 Furan, 5-ethyl-2,3-dihydro- CAS No. 38614-09-4

Furan, 5-ethyl-2,3-dihydro-

Cat. No.: B14681016
CAS No.: 38614-09-4
M. Wt: 98.14 g/mol
InChI Key: CPMMVQJCVZTIRV-UHFFFAOYSA-N
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Description

Furan, 5-ethyl-2,3-dihydro- is an organic compound with the molecular formula C6H10O It is a derivative of furan, characterized by the presence of an ethyl group at the 5-position and a partially saturated ring, making it a 2,3-dihydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 5-ethyl-2,3-dihydro- can be achieved through several methods. One common approach involves the hydrogenation of 5-ethylfuran under specific conditions to partially reduce the furan ring, resulting in the 2,3-dihydro derivative. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under a hydrogen atmosphere at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of Furan, 5-ethyl-2,3-dihydro- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

Furan, 5-ethyl-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Further reduction can lead to the complete saturation of the furan ring.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents can be employed under controlled conditions.

Major Products

    Oxidation: Formation of 5-ethyl-2,3-dihydro-2-furanone.

    Reduction: Formation of 5-ethyl-tetrahydrofuran.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Furan, 5-ethyl-2,3-dihydro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Furan, 5-ethyl-2,3-dihydro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Furan, 2,3-dihydro-5-methyl-
  • Furan, 2,3-dihydro-
  • Furan, 5-ethyl-

Uniqueness

Furan, 5-ethyl-2,3-dihydro- is unique due to the presence of both an ethyl group and a partially saturated ring This combination of structural features imparts distinct chemical and physical properties, differentiating it from other furan derivatives

Properties

CAS No.

38614-09-4

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

5-ethyl-2,3-dihydrofuran

InChI

InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h4H,2-3,5H2,1H3

InChI Key

CPMMVQJCVZTIRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCO1

Origin of Product

United States

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